molecular formula C6H6ClN3O B6289657 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride CAS No. 2624417-02-1

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride

Cat. No.: B6289657
CAS No.: 2624417-02-1
M. Wt: 171.58 g/mol
InChI Key: SSWTUGGQIDKIMX-UHFFFAOYSA-N
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Description

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride is an organic compound with the molecular formula C6H6ClN3O. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound has attracted significant attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization, ring annulation, and cycloaddition reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-4(3-9-6)7-1-2-8-5;/h1-2H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTUGGQIDKIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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